1-Chloro-5,5-dimethylhydantoin

Description

Contextualization within N-Halogenated Compound Chemistry

N-halogenated compounds are characterized by a nitrogen-halogen bond. Within this broad category, N-halogenated hydantoins, including 1-chloro-5,5-dimethylhydantoin, are notable for their role as halogenating and oxidizing agents. nih.gov The hydantoin (B18101) ring structure, a five-membered ring containing two nitrogen atoms, can be halogenated at one or both of these nitrogen positions. google.com The presence of the N-Cl bond in this compound is central to its chemical reactivity. researchgate.net

N-halogenated hydantoins are recognized for their stability and effectiveness as disinfectants and sanitizers. wikipedia.org Compounds like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) are widely used for these purposes. wikipedia.org this compound is a member of this family, sharing the core hydantoin structure but with a single chlorine atom at the N-1 position.

Historical Development and Evolution of Academic Interest in Hydantoin Derivatives

The study of hydantoin and its derivatives dates back to the 19th century, with Adolf von Baeyer first isolating hydantoin in 1861. wikipedia.org The synthesis of 5,5-dimethylhydantoin (B190458) can be achieved through the Bucherer–Bergs reaction, a method that utilizes acetone (B3395972) cyanohydrin and ammonium (B1175870) carbonate. wikipedia.orgnih.gov

Academic interest in hydantoin derivatives has grown substantially over the years, driven by their diverse applications. mdpi.com Initially, research focused on their fundamental chemical properties and synthesis. google.com Over time, the discovery of the biological activities of certain hydantoin derivatives, such as the anticonvulsant properties of phenytoin, spurred significant interest in medicinal chemistry. researchgate.netjddtonline.infopcbiochemres.com This led to extensive research into the synthesis and therapeutic potential of a vast array of substituted hydantoins. mdpi.com In parallel, the development of N-halogenated hydantoins opened up new avenues of research in areas like disinfection and polymer chemistry. thieme-connect.comresearchgate.net

Structural Attributes and Unique Reactivity of this compound

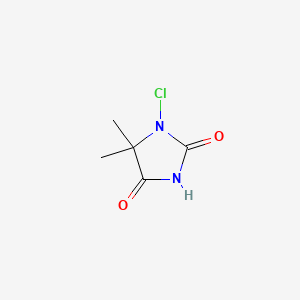

The structure of this compound features a central hydantoin ring, a five-membered heterocyclic system. Two methyl groups are attached to the carbon at the 5-position (C5). A single chlorine atom is covalently bonded to one of the nitrogen atoms (N-1), while a hydrogen atom remains on the other nitrogen (N-3).

The reactivity of this compound is largely dictated by the N-Cl bond. This bond is relatively labile, allowing the compound to act as a source of "positive" chlorine or chloronium (Cl+), making it an effective chlorinating agent. nih.gov The presence of the electron-withdrawing carbonyl groups on the hydantoin ring enhances the electrophilic character of the chlorine atom.

The synthesis of this compound typically involves the chlorination of 5,5-dimethylhydantoin. researchgate.net This can be achieved using various chlorinating agents. One common method involves the reaction of 5,5-dimethylhydantoin with a source of chlorine, such as chlorine gas or trichloroisocyanuric acid (TCCA), often under controlled pH conditions. nih.govgoogleapis.com The reaction proceeds by the substitution of the hydrogen atom on one of the nitrogen atoms of the hydantoin ring with a chlorine atom. researchgate.net

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related N-halamines has followed several key trajectories. A significant area of focus has been their application as antimicrobial agents. researchgate.net The ability of the N-Cl bond to inactivate a broad spectrum of microorganisms has led to extensive studies on their use in water treatment and for creating antimicrobial surfaces. researchgate.netresearchgate.net

Another important research direction is in synthetic organic chemistry, where N-chlorohydantoins serve as versatile reagents. nih.gov Their utility as selective chlorinating and oxidizing agents has been demonstrated in various chemical transformations. nih.gov

Furthermore, research has explored the incorporation of hydantoin moieties, which can be subsequently chlorinated to form N-halamines, into polymers. researchgate.net This creates materials with renewable antimicrobial properties. The stability and regenerability of the N-Cl bond on these polymers have been subjects of detailed investigation. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7ClN2O2 |

| Molar Mass | 162.57 g/mol nih.gov |

| IUPAC Name | 1-chloro-5,5-dimethylimidazolidine-2,4-dione nih.gov |

| CAS Number | 6921-17-1 nih.gov |

This table is interactive and can be sorted by clicking on the headers.

Related N-Halogenated Hydantoins

| Compound Name | Molecular Formula | Key Characteristics |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | C5H6Cl2N2O2 sigmaaldrich.com | A strong oxidizing and chlorinating agent with two N-Cl bonds. nih.gov Used in disinfection and organic synthesis. nih.govwikipedia.org |

| 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | C5H6BrClN2O2 wikipedia.org | A source of both bromine and chlorine, used as a disinfectant for recreational water. wikipedia.orgnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | C5H6Br2N2O2 | An N-halogenated hydantoin used as a brominating agent and biocide. wikipedia.org |

This table is interactive and can be sorted by clicking on the headers.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMJRBYGKZOPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048057 | |

| Record name | 1-Chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-17-1 | |

| Record name | 1-Chloro-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AH64HD85G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Chloro 5,5 Dimethylhydantoin

Precursor Synthesis: Derivatization of 5,5-Dimethylhydantoin (B190458)

The cornerstone of synthesizing 1-chloro-5,5-dimethylhydantoin is the efficient production of its parent compound, 5,5-dimethylhydantoin. This heterocyclic compound is a crucial intermediate, and its synthesis has been the subject of extensive research, leading to the development of various synthetic routes.

Conventional Routes to 5,5-Dimethylhydantoin Derivatives

The most established and widely utilized method for the synthesis of 5,5-disubstituted hydantoins, including 5,5-dimethylhydantoin, is the Bucherer-Bergs reaction. wikipedia.orgmdpi.comnih.govalfa-chemistry.comproquest.comnih.gov This multicomponent reaction typically involves the one-pot synthesis from a ketone or an aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate. mdpi.comalfa-chemistry.com In the case of 5,5-dimethylhydantoin, the starting ketone is acetone (B3395972).

A common procedure involves reacting acetone cyanohydrin with ammonium carbonate. orgsyn.org For instance, a mixture of acetone cyanohydrin and freshly powdered ammonium carbonate can be warmed to initiate the reaction, which proceeds over several hours. orgsyn.org The reaction mixture, which is often viscous, is heated to ensure the completion of the reaction and to decompose any excess ammonium carbonate. orgsyn.org The resulting 5,5-dimethylhydantoin is then typically purified by recrystallization from hot water. orgsyn.org Yields for this conventional method are generally in the range of 51-56%. orgsyn.org

Another conventional approach is the Urech hydantoin (B18101) synthesis, which involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-mediated cyclization. ikm.org.my While applicable to a range of hydantoin derivatives, the Bucherer-Bergs reaction remains the more direct and common route for 5,5-disubstituted hydantoins like the dimethyl variant.

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bucherer-Bergs Reaction | Acetone cyanohydrin, Ammonium carbonate | Heated on a steam bath (68-80°C), then 90°C | 51-56% | orgsyn.org |

| Bucherer-Bergs Reaction | Acetone, Potassium cyanide, Ammonium carbonate | Aqueous ethanol, 60-70°C | Variable | mdpi.com |

Novel Approaches for Enhanced Precursor Synthesis

In recent years, efforts to improve the synthesis of 5,5-dimethylhydantoin have focused on increasing efficiency, reducing reaction times, and employing more environmentally benign conditions. These novel approaches often involve the use of alternative energy sources or catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of hydantoins. beilstein-journals.orgucl.ac.beacs.orgnih.govunamur.be This technique can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields. ucl.ac.beacs.org For example, a two-step, one-pot microwave-assisted synthesis of hydantoins from amino acids has been developed, offering a rapid and eco-friendly alternative to traditional methods. beilstein-journals.orgnih.gov While this specific example starts from amino acids, the principle of microwave activation is applicable to the Bucherer-Bergs reaction, potentially enhancing the synthesis of 5,5-dimethylhydantoin. ucl.ac.be

Another innovative approach involves the use of heterogeneous catalysts, such as magnetic Fe3O4 nanoparticles. academie-sciences.fr These catalysts can facilitate the one-pot synthesis of 5,5-disubstituted hydantoins under solvent-free conditions, offering advantages such as high yields, short reaction times, and simple catalyst recovery using an external magnet. academie-sciences.fr The use of ultrasonication has also been explored as a means to improve the Bucherer-Bergs reaction by providing a more efficient and rapid synthesis with a simpler work-up. wikipedia.org

| Method | Key Feature | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating | Amino acids, Potassium cyanate, HCl | Microwave irradiation, 80°C | Reduced reaction time, environmentally benign | beilstein-journals.orgnih.gov |

| Catalysis with Magnetic Nanoparticles | Reusable catalyst | Aldehydes/ketones, KCN, Ammonium carbonate | Solvent-free | High yields, short reaction times, easy catalyst separation | academie-sciences.fr |

| Ultrasonication | Acoustic cavitation | Carbonyl compounds, KCN, Ammonium carbonate | Ultrasonic irradiation | Lower temperature, shorter reaction time, higher yield | wikipedia.org |

N-Chlorination Techniques for Hydantoin Rings

The final step in the synthesis of this compound is the selective chlorination of the nitrogen atom(s) of the hydantoin ring. This can be achieved through various methods, which can be broadly categorized as direct and indirect chlorination.

Direct Halogenation Methods

Direct halogenation involves the use of elemental chlorine or hypochlorite (B82951) salts to introduce a chlorine atom onto the hydantoin ring. One of the classical methods for preparing N-chlorinated hydantoins is by passing chlorine gas through an aqueous alkaline solution of the hydantoin. nih.gov However, the toxicity and reactivity of elemental chlorine make this approach less desirable for laboratory-scale synthesis. nih.gov

A more common and convenient direct chlorination method involves the treatment of the hydantoin with an aqueous solution of sodium hypochlorite (household bleach). nih.gov This method is generally effective, although it can present challenges with more water-soluble hydantoins, where extraction of the product can be difficult. nih.gov The reaction is typically carried out by adding the sodium hypochlorite solution to a solution of 5,5-dimethylhydantoin, followed by extraction of the chlorinated product.

Indirect Chlorination Strategies via Halogen Donors

Indirect chlorination methods utilize N-chloro compounds as halogen donors, which can offer milder and more selective chlorination compared to direct methods. A prominent reagent in this category is Trichloroisocyanuric acid (TCCA). nih.gov The chlorination of 5,5-dimethylhydantoin with TCCA proceeds efficiently in a solvent such as acetonitrile (B52724). nih.gov This method is advantageous as the byproducts are easily removed, and the desired N-chlorinated hydantoin can be obtained in high yield after a simple recrystallization. nih.gov

Another commonly used halogen donor is N-chlorosuccinimide (NCS). suru-chem.comorganic-chemistry.org NCS is a versatile and selective chlorinating agent used in a variety of organic transformations. suru-chem.comorganic-chemistry.org While its application in the direct synthesis of this compound is less specifically detailed in the provided context, it represents a viable and often-used alternative for N-chlorination reactions.

| Method | Chlorinating Agent | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Direct Halogenation | Chlorine gas | Aqueous alkaline solution | - | Toxic and reactive | nih.gov |

| Direct Halogenation | Sodium hypochlorite | Aqueous solution | Readily available | Difficult extraction for water-soluble hydantoins | nih.gov |

| Indirect Chlorination | Trichloroisocyanuric acid (TCCA) | Acetonitrile | High yield, easy purification | - | nih.gov |

| Indirect Chlorination | N-Chlorosuccinimide (NCS) | Various organic solvents | Mild and selective | - | suru-chem.comorganic-chemistry.org |

Regioselective Chlorination Considerations (N1 vs. N3)

The hydantoin ring of 5,5-dimethylhydantoin possesses two nitrogen atoms, N1 and N3, both of which are susceptible to chlorination. Computational studies on the chlorination mechanism of 5,5-dimethylhydantoin suggest a stepwise process. nih.govacs.orgresearchgate.net The initial step is believed to be the deprotonation of the N3 position, which is more acidic, followed by the transfer of a chloronium ion (Cl+) from the chlorinating agent to the resulting anion. nih.govacs.orgresearchgate.net

This leads to the formation of 3-chloro-5,5-dimethylhydantoin as the initial product. Subsequent chlorination then occurs at the N1 position to yield 1,3-dichloro-5,5-dimethylhydantoin (B105842). nih.govacs.orgresearchgate.net Computational results indicate that the barrier for chlorination at the N3 position is lower than that for the N1 position. researchgate.net

Therefore, to synthesize this compound selectively, the stoichiometry of the chlorinating agent is crucial. Using a molar equivalent of the chlorinating agent relative to 5,5-dimethylhydantoin would favor the formation of the monochlorinated product. However, under these conditions, a mixture of this compound, 3-chloro-5,5-dimethylhydantoin, and the starting material may be obtained. Further purification would be necessary to isolate the desired 1-chloro isomer. The synthesis of specifically 1-chloro-3-alkyl-5,5-dimethylhydantoin has been reported, where the N3 position is first derivatized with an alkyl group, followed by chlorination at the N1 position. researchgate.net This highlights a strategy for achieving regioselective N1 chlorination.

Optimization and Yield Enhancement Strategies in this compound Synthesis

The synthesis of this compound and its dichlorinated analogue, 1,3-dichloro-5,5-dimethylhydantoin, typically commences with 5,5-dimethylhydantoin as the starting material. researchgate.net Optimization strategies focus on reaction conditions, choice of chlorinating agent, and purification methods to maximize product yield and purity.

One common synthetic route involves the direct chlorination of 5,5-dimethylhydantoin. Traditional methods have employed elemental chlorine gas in an aqueous alkaline solution or treatment with sodium hypochlorite solutions. nih.gov However, these methods can present challenges, including the hazards of handling chlorine gas and difficulties in extracting the more water-soluble products. nih.gov

More contemporary approaches utilize alternative chlorinating agents. Trichloroisocyanuric acid (TCCA) has been identified as an effective reagent for the N-chlorination of hydantoins. nih.gov A key optimization in this process involves adjusting the molar equivalents of TCCA. Research has shown that reducing the amount of TCCA to as low as 0.7 molar equivalents (a 1:1 ratio of chlorine atoms to hydantoin nitrogen atoms) can still produce high yields, thereby improving atom economy and reducing reagent waste. nih.gov

Yield enhancement is also closely tied to the purification process. Due to the crystalline nature of N-chlorohydantoins, recrystallization is a highly effective method for purification. nih.gov For instance, a procedure involving the chlorination of 5,5-dimethylhydantoin with TCCA in acetonitrile, followed by trituration in chloroform (B151607) and filtration through a silica (B1680970) gel pad, and subsequent recrystallization from chloroform and hexanes, has been reported to isolate the dichlorinated product in 87% yield. nih.gov Furthermore, industrial production methods emphasize the use of high-purity raw materials, such as 5,5-dimethylhydantoin (≥99.6%), flake caustic soda (≥99.0%), and liquid chlorine (≥99.8%), to achieve high-purity final products. google.com

Table 1: Comparison of Chlorinating Agents and Yields for Dimethylhydantoin

| Chlorinating Agent | Precursor | Solvent | Purification Method | Reported Yield | Reference |

|---|---|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | 5,5-dimethylhydantoin | Acetonitrile | Recrystallization | 87% (for dichlorinated product) | nih.gov |

| Chlorine Gas (Cl₂) | 5,5-dimethylhydantoin | Aqueous Alkali | Not specified | Not specified | nih.gov |

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edumit.edunih.govacs.orgmsu.edu Key principles applicable to its synthesis include the use of safer solvents, the development of catalytic methods, and waste prevention. yale.eduacs.org

Solvent-Free or Environmentally Benign Solvent Systems

Solvent selection is a critical aspect of green chemistry, as solvents often contribute significantly to the waste and environmental impact of a process. mit.edu Traditional syntheses of N-chlorohydantoins have utilized organic solvents like acetonitrile or aqueous systems. nih.gov Water is considered an environmentally benign solvent, and its use in the chlorination of hydantoins with agents like sodium hypochlorite aligns with green chemistry principles. nih.gov

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. Research on related hydantoin derivatives has demonstrated the feasibility of solvent-free reactions. For example, the synthesis of 2-arylbenzimidazoles has been achieved under solvent-free conditions using 1,3-dibromo-5,5-dimethylhydantoin (B127087) as a catalyst, often accelerated by microwave irradiation. researchgate.net This approach not only eliminates solvent waste but can also lead to shorter reaction times and higher yields. Applying similar solvent-free or mechanochemical strategies to the chlorination of 5,5-dimethylhydantoin could substantially improve the green profile of the production process.

Catalyst Development for Sustainable Synthesis

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. yale.edunih.govacs.org Catalysts are used in small amounts and can facilitate a reaction multiple times, minimizing waste. mit.edu In the context of this compound synthesis, the goal is to replace stoichiometric chlorinating agents like elemental chlorine or hypochlorite with more efficient catalytic systems.

While a true catalytic cycle for the N-chlorination of hydantoins is an area of ongoing research, the use of reagents like TCCA can be seen as a step toward a greener process compared to using chlorine gas. nih.gov TCCA is a solid, making it safer to handle than gaseous chlorine, and as noted, its usage can be optimized to approach stoichiometric ratios, reducing excess reagent waste. nih.gov

Furthermore, N-halohydantoins themselves, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have been shown to act as effective catalysts in other organic transformations, such as esterification and aldol (B89426) condensations, under solvent-free conditions. mdpi.com This dual role of hydantoin derivatives as both products and potential catalysts highlights a promising area for developing more sustainable synthetic methodologies.

Analytical Characterization of Synthesized this compound

Following synthesis, rigorous analytical characterization is essential to confirm the chemical identity of this compound and to assess its purity. This is typically accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Confirmation (e.g., NMR, IR)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the conversion of the 5,5-dimethylhydantoin precursor to its N-chloro derivative. The key transformation is the replacement of the N-H bond with an N-Cl bond. This is observed in the IR spectrum by the disappearance of the characteristic N-H stretching vibration, which typically appears as a broad peak around 3280 cm⁻¹ in the precursor. researchgate.net Concurrently, new bonds appearing in the lower frequency region (e.g., around 735-758 cm⁻¹) can provide evidence of the newly formed N-Cl bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to further confirm the structure. The chlorination at the N1 position of the hydantoin ring results in the disappearance of the signal corresponding to the amide proton (N-H). researchgate.net For the related compound 1,3-dichloro-5,5-dimethylhydantoin, the ¹H NMR spectrum is very simple, showing only a single peak for the six equivalent protons of the two methyl groups at the C5 position. chemicalbook.com

Table 2: Key Spectroscopic Data for N-Chloro-5,5-dimethylhydantoins

| Technique | Precursor (5,5-dimethylhydantoin) | Product (N-Chloro derivative) | Structural Change Confirmed |

|---|---|---|---|

| IR Spectroscopy | Broad N-H stretch (~3280 cm⁻¹) | Disappearance of N-H stretch; Appearance of N-Cl bands (~750 cm⁻¹) | N-H bond replaced by N-Cl bond |

| ¹H NMR Spectroscopy | Signal for N-H proton | Disappearance of N-H proton signal | Loss of proton on nitrogen atom |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for a quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of N-halohydantoins. Reverse-phase (RP) HPLC methods are particularly suitable. For instance, the analysis of the related compound 3-bromo-1-chloro-5,5-dimethylhydantoin (B91210) can be performed on a Newcrom R1 column using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such methods can effectively separate the halogenated hydantoin from its precursor, 5,5-dimethylhydantoin. uncw.eduepa.gov HPLC is also used in forced degradation studies to demonstrate the stability-indicating nature of the analytical method and to ensure the purity of the main analyte peak. chromatographyonline.com Photodiode array (PDA) detectors can be used to assess the spectral homogeneity of a chromatographic peak, providing an additional layer of purity confirmation. chromatographyonline.com

Gas Chromatography (GC): While HPLC is more common for these types of compounds, GC can also be used for purity assessment, particularly for analyzing volatile impurities. The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its potential impurities.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure and establishing its purity level.

Mechanistic Investigations of 1 Chloro 5,5 Dimethylhydantoin Reactivity

Reaction Pathways and Intermediates in Halogen Transfer

The primary function of 1-chloro-5,5-dimethylhydantoin in many applications is the transfer of an active chlorine species to a substrate. This transfer can occur through distinct mechanistic pathways, principally electrophilic and radical-mediated routes.

The predominant mechanism for halogen transfer from N-halamines like this compound is electrophilic chlorination. nih.govacs.orgmdpi.com In this process, the compound serves as a source for an electrophilic chlorine atom, effectively a chloronium ion (Cl⁺) equivalent, which is transferred to a nucleophilic substrate. nih.govnih.gov In aqueous media, the N-Cl bond can undergo hydrolysis to release hypochlorous acid (HOCl). nih.govwikipedia.org The HOCl can then act as the chlorinating agent.

Computational studies on the formation of related dichlorinated hydantoins suggest a stepwise mechanism that provides insight into the reactivity of the N-Cl bond. The process is thought to begin with the deprotonation of the hydantoin (B18101) ring at the N3 position, followed by an Sₙ2-type step that transfers a chloronium ion from HOCl to the resulting hydantoin anion. nih.govresearchgate.net This highlights the favorability of Cl⁺ transfer pathways. The mechanism of action against pathogens is described as a direct transfer of the oxidative halogen atom from the N-halamine to the cell upon contact, followed by oxidation of critical cellular components. nih.govmdpi.com

While electrophilic pathways dominate, radical-mediated processes can be initiated, particularly under photolytic conditions. Upon exposure to ultraviolet (UVA) radiation, the N-Cl bond in N-halamines can undergo homolytic cleavage. nih.gov This dissociation produces a nitrogen-centered hydantoin radical and a highly reactive chlorine radical (Cl•).

This photochemically generated chlorine radical can then participate in subsequent radical reactions. nih.gov Studies on N-halamine siloxane coatings have shown that this homolytic cleavage is a key step in their photolytic decomposition. nih.gov Outside of photochemical initiation, the primary antimicrobial and chlorinating actions are generally considered to proceed via the electrophilic transfer of oxidative halogen rather than through non-photochemical radical or direct electron transfer pathways. acs.orgmdpi.com

Hydrolytic Decomposition and Speciation in Aqueous Environments

In aqueous solutions, this compound is subject to hydrolysis, which dictates its stability, the nature of the active chlorine species present, and its ultimate environmental fate. The decomposition can proceed through multiple pathways, leading to a variety of products.

The rate of hydrolysis is influenced by pH. Studies on related compounds suggest that the hydrolysis of the monochlorinated intermediate is significantly faster under alkaline conditions compared to acidic conditions. nih.gov While detailed thermodynamic data for this compound is not extensively reported, the spontaneous nature of the hydrolysis indicates an exergonic process.

| Parameter | Observation | Source Citation |

|---|---|---|

| Overall Half-Life | Less than one day for related di-halogenated hydantoins. | epa.gov |

| Reaction Steps | Fast initial hydrolysis to monochlorohydantoin, followed by a slower hydrolysis to 5,5-dimethylhydantoin (B190458). | nih.govepa.gov |

| Effect of pH | Hydrolysis of the monochloro intermediate is expected to be faster in alkaline conditions. | nih.gov |

Two main hydrolytic decomposition pathways have been identified for halogenated dimethylhydantoins. epa.govepa.gov

Dehalogenation Pathway: The primary and most direct pathway involves the cleavage of the N-Cl bond, leading to the sequential release of active chlorine (as hypochlorous acid) and the formation of the parent hydantoin ring. The ultimate product of this pathway is 5,5-dimethylhydantoin. nih.govarcjournals.org

Ring-Opening Pathway: A second, competing pathway involves the hydrolytic opening of the hydantoin ring itself. epa.govepa.gov This reaction is more prevalent with the dichlorinated analogue and is influenced by pH, being more significant at pH 5 and 7 than at pH 9. epa.gov The identified products of this pathway include N-chloroimine acetone (B3395972), carbon dioxide, ammonia, and chloride ions. epa.govepa.gov The N-chloroimine intermediate can subsequently hydrolyze to form a ketone (acetone). epa.gov

| Decomposition Pathway | Identified Products | Source Citation |

|---|---|---|

| Dehalogenation | Monochloro-5,5-dimethylhydantoin | epa.govepa.gov |

| 5,5-Dimethylhydantoin | nih.govarcjournals.org | |

| Ring-Opening | N-chloroimine acetone | epa.govepa.gov |

| Carbon Dioxide | epa.govepa.gov | |

| Ammonia | epa.gov | |

| Chloride Ion | epa.govepa.gov |

Photolytic and Radiolytic Degradation Mechanisms

The degradation of this compound can be accelerated by high-energy inputs such as ultraviolet light (photolysis) or gamma radiation (radiolysis).

Information regarding the specific mechanisms of radiolytic degradation of this compound is not extensively detailed in the reviewed literature. In general, radiolysis of organic compounds in aqueous solutions involves reactions with the primary products of water radiolysis (e.g., hydrated electrons, hydroxyl radicals, and hydrogen atoms), which would be expected to react readily with the N-halamine, leading to its decomposition.

Influence of Light Exposure on N-Cl Bond Stability

The stability of the nitrogen-chlorine (N-Cl) bond in this compound and related N-chlorohydantoin compounds is significantly influenced by exposure to light, particularly ultraviolet (UV) radiation. Research on analogous compounds, such as 1-chloro-3,5,5-trimethylhydantoin, demonstrates that exposure to UVA irradiation leads to a measurable loss of oxidative chlorine, indicating the cleavage of the N-Cl bond. This photosensitivity is a critical factor in the compound's reactivity and degradation pathways.

Studies comparing the stability of different N-chlorohydantoin isomers have revealed that the position of the chlorine atom on the hydantoin ring affects its photostability. For instance, experimental and computational studies on trimethyl-substituted N-chlorohydantoins found that the 1-chloro isomer is more stable under UVA exposure than the 3-chloro isomer. Phenyl substitution at the 5-position of the hydantoin ring has also been shown to weaken the N-Cl bond at the 1-position, leading to decreased stability upon exposure to ultraviolet light.

However, the impact of light can be dependent on the concentration of the compound. One study noted that for a formulation containing 1,3-dichloro-5,5-dimethylhydantoin (B105842), exposure to sunlight had little effect on the degradation of the active ingredients at high concentrations. This suggests that at lower, use-level concentrations, photodegradation may be more significant. Deficiencies in early photodegradation studies, such as the use of impure materials and improper simulation of sunlight, have highlighted the need for carefully controlled experiments to accurately determine the effects of light on N-Cl bond stability.

Quantum Yields and Degradation Rates under Irradiation

The quantum yield (Φ) is a critical parameter for quantifying the efficiency of a photochemical reaction, representing the number of molecules undergoing a specific reaction for each photon absorbed. While specific quantum yield values for the photodegradation of this compound are not extensively documented in the literature, studies on related N-chloro compounds and inorganic chloramines provide insight into their photochemical efficiency.

For example, inorganic chloramines are known to be effectively degraded by UV irradiation, with apparent quantum yields for monochloramine (NH₂Cl) and dichloramine (NHCl₂) being approximately 0.50 and 1.06 mol einstein⁻¹, respectively, under low-pressure UV lamps. nih.gov Trichloramine (NCl₃) exhibits even faster depletion, with a quantum yield greater than 2 mol einstein⁻¹. nih.gov These values indicate that N-Cl compounds can be highly susceptible to photolysis. The degradation of related hydantoin compounds, such as 5,5-diphenylhydantoin, is significantly more effective under UV/chlorination conditions compared to UV irradiation alone, with the degradation rate increasing with higher concentrations of free active chlorine. nih.gov

The rate of photodegradation is often described using pseudo-first-order kinetics. nih.gov For many organic micropollutants treated with UV-based advanced oxidation processes, the degradation rate constant is a key metric. For instance, in a study on a different compound, the degradation rate constant under a UV/chlorine process was determined to be 2.20 (± 0.01) × 10⁻¹ min⁻¹. mdpi.com While direct kinetic data for this compound is sparse, a photodegradation study on its parent compound, 5,5-dimethylhydantoin, found it to be stable after 30 days of exposure to a Xenon lamp. epa.gov This suggests that the N-Cl bond is the primary site of photochemical activity.

Chlorine Atom Migration and Rearrangement Processes

A significant consequence of UVA irradiation on certain N-chlorohydantoins is the induction of chlorine atom migration and molecular rearrangement. science.govresearchgate.net Experimental and computational studies on trimethyl-substituted N-chlorohydantoins have observed an intriguing reaction under UVA light that results in the formation of both rearranged and dechlorinated products. science.govresearchgate.net

Two primary mechanisms have been proposed to explain these chlorine rearrangements:

Intramolecular Pathway: This mechanism involves a hydrogen atom undergoing a series of sigmatropic shifts. science.govresearchgate.net For example, an oxygen radical could abstract a hydrogen atom from a neighboring methyl group, creating a methylene (B1212753) radical. This radical could then be rapidly chlorinated, followed by tautomerization to yield the rearranged product. researchgate.net

Intermolecular Pathway: This pathway involves a radical abstracting a hydrogen atom from an adjacent molecule. science.govresearchgate.net

Reaction Kinetics and Thermodynamics of this compound Transformations

Rate Law Determination and Order of Reactions

The rate law of a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For transformations involving N-chlorohydantoins, the reaction order provides insight into the molecularity of the rate-determining step. Kinetic studies on the oxidation of various substrates by the closely related compound 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) have shown that the reaction order with respect to the N-chlorohydantoin is typically first-order.

The general form of the rate law for a reaction where 'A' is the reactant is given by: Rate = k[A]ⁿ where 'k' is the rate constant and 'n' is the reaction order.

| Reactant (N-Chlorohydantoin) | Substrate | Observed Order of Reaction |

|---|---|---|

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | ℓ–alanine, ℓ–glycine, ℓ–valine | First-order with respect to DCDMH |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | p-nitroacetophenone | Follows Michaelis-Menten kinetics (complex order) |

Activation Energies and Transition State Analysis

Activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) are fundamental thermodynamic barriers that must be overcome for a reaction to occur. Transition state analysis, often aided by computational chemistry, helps to elucidate reaction mechanisms by characterizing the high-energy transition state structure.

For this compound and its analogs, computational studies have been crucial in determining these parameters. DFT calculations have been used to predict the activation barriers for various transformations. For example, in the base-induced dechlorination of N-chlorohydantoins, the calculated ΔG‡ for the scission of the N-Cl bond in this compound is 47.7 kcal/mol. researchgate.net This relatively high barrier is indicative of the stability of the N1-chloro position compared to the N3-chloro position (ΔG‡ of 37.8 kcal/mol for 3-chloro-5,5-dimethylhydantoin). researchgate.net

In the context of the photo-induced chlorine migration, activation energies for the proposed intra- and intermolecular pathways have been calculated. The intermolecular route was found to have a lower absolute ΔG‡, making it the more kinetically favorable mechanism. science.gov

| Transformation | Compound | Calculated Parameter | Value (kcal/mol) |

|---|---|---|---|

| Base-induced Dechlorination | This compound | ΔG‡ | 47.7 |

| Base-induced Dechlorination | 3-chloro-5,5-dimethylhydantoin | ΔG‡ | 37.8 |

| Intramolecular H-atom transfer (photo-induced) | 1-chloro-3,5,5-trimethylhydantoin | ΔG‡ | 40.4 |

Influence of pH, Temperature, and Ionic Strength on Reactivity

pH: The pH of the solution plays a critical role. In the oxidation of substrates by DCDMH, the reaction is often catalyzed by H⁺ ions, indicating that reactivity increases in acidic conditions. pnas.org Conversely, the hydrolytic stability of N-halo compounds can also be pH-dependent. For the related compound 1-bromo-3-chloro-5,5-dimethylhydantoin, it has been suggested that hydrolytic degradation can be minimized at an acidic pH of 5. nih.gov Studies on the degradation of 5,5-diphenylhydantoin by UV/chlorination also found the process to be more favorable under acidic conditions. nih.gov

Temperature: As with most chemical reactions, temperature has a direct effect on the reaction kinetics of N-chlorohydantoins. Kinetic studies are typically conducted at a constant, controlled temperature because an increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation. nih.govresearchgate.net

Ionic Strength: The ionic strength of the medium, which is a measure of the concentration of ions in a solution, can also affect reaction rates, particularly for reactions involving ionic species. Kinetic studies of DCDMH often maintain a constant ionic strength to ensure reproducible results. pnas.org Changes in the solvent composition, such as increasing the percentage of acetic acid in an aqueous solution, have been observed to decrease the reaction rate, suggesting that the reaction is of an ion-dipole type. pnas.org

Comparative Mechanistic Studies with Other N-Halogenated Hydantoins

The reactivity of this compound (MCDMH) is best understood when contextualized by comparative studies with other N-halogenated hydantoins. Variations in the number and type of halogen atoms, as well as the substituents on the hydantoin ring, lead to significant differences in their reaction mechanisms, kinetics, and efficacy as halogenating or oxidizing agents. These comparisons are crucial for tailoring the reagent to specific applications.

The primary mechanistic pathway for the reactivity of N-halogenated hydantoins in aqueous media involves the hydrolysis of the nitrogen-halogen (N-X) bond to release hypohalous acids (HOX). The potency of these compounds is largely dependent on the rate and extent of this release, and the nature of the released halogen species.

In acidic conditions, the hypohalous acid can be protonated to form a more potent electrophilic species (e.g., H₂OCl⁺), which enhances its oxidative capacity. The general mechanism can be outlined as:

Hydrolysis: R-NX + H₂O ⇌ R-NH + HOX

Protonation (in acidic media): HOX + H⁺ ⇌ H₂OX⁺

The structure of the hydantoin derivative directly influences these equilibria and the subsequent reactivity of the released halogen species.

Comparison Based on Halogen Type: N-Chloro vs. N-Bromo Derivatives

A significant determinant of reactivity is the identity of the halogen atom attached to the nitrogen. N-bromo hydantoins are generally more reactive than their N-chloro counterparts. This is attributed to the lower bond energy of the N-Br bond compared to the N-Cl bond, making the bromine more readily available for transfer.

A study comparing the reaction of various N-halogenated compounds with peptone in aqueous solution established a clear reactivity scale. The findings indicated that N-bromo compounds are more potent than N-chloro compounds. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and N-bromo-N'-chloro-dimethylhydantoin showed greater reactivity than 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).

The enhanced reactivity of brominated hydantoins like 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is also evident in their application as disinfectants. BCDMH releases both hypobromous acid (HOBr) and hypochlorous acid (HOCl). The released HOCl can then oxidize bromide ions (Br⁻), which are formed after HOBr oxidizes a substrate, regenerating the more potent HOBr. This synergistic action makes mixed halogen hydantoins particularly effective.

| Compound | Relative Reactivity | Key Mechanistic Feature |

|---|---|---|

| Dibromoisocyanuric acid | Very High | Rapid release of bromine. |

| Bromine | High | Direct and fast-acting oxidant. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | High | Effective N-Br bond hydrolysis. |

| N-bromo-N'-chloro-dimethylhydantoin | Moderate-High | Combined reactivity of N-Br and N-Cl bonds. |

| Chlorine | Moderate | Standard chlorinating agent. |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Low-Moderate | Controlled release of chlorine. |

| Iodine | Low | Less potent oxidant in this context. |

Comparison Based on Degree of Halogenation: Monochloro- vs. Dichloro-hydantoins

The number of chlorine atoms on the hydantoin ring also plays a critical role in the compound's reactivity. 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) possesses two N-Cl bonds, making it a more potent source of active chlorine than the subject compound, this compound.

Computational studies on the chlorination of 5,5-dimethylhydantoin suggest a stepwise mechanism where the N3 nitrogen is chlorinated first, followed by the N1 position to yield the dichloro derivative. This implies a difference in the reactivity of the two nitrogen positions, which could influence the stepwise release of chlorine from DCDMH. In many oxidation reactions, DCDMH acts as a source of a chloronium ion (Cl⁺) or its hydrated forms, HOCl and H₂OCl⁺. Kinetic studies involving DCDMH in the oxidation of chalcones have shown the reaction to be first-order with respect to the oxidant, indicating its direct involvement in the rate-determining step.

The presence of two chlorine atoms in DCDMH allows for a higher potential active halogen content compared to MCDMH. This generally translates to a greater oxidizing capacity under similar conditions.

Comparison Based on Ring Substitution

The substituents at the 5-position of the hydantoin ring can also modulate reactivity, although this effect is generally less pronounced than the nature of the halogen. For instance, commercial formulations have included both 1,3-dichloro-5,5-dimethylhydantoin and 1,3-dichloro-5-ethyl-5-methylhydantoin. While detailed comparative mechanistic studies are scarce, it is understood that the alkyl groups at the 5-position primarily influence the compound's physical properties, such as solubility and stability. However, they can exert subtle electronic effects on the N-Cl bond strength, potentially leading to minor differences in the rate of hydrolysis and halogen release.

| Compound | Primary Active Species Released | Relative Reactivity Profile | Noteworthy Mechanistic Aspects |

|---|---|---|---|

| This compound (MCDMH) | HOCl | Moderate | Acts as a controlled, single-equivalent source of electrophilic chlorine. |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | HOCl, H₂OCl⁺ (in acid) | High | Provides two equivalents of active chlorine; reactivity is enhanced in acidic media. |

| 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | HOBr, HOCl | Very High | Synergistic action where HOCl regenerates the more potent HOBr oxidant. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | HOBr | Very High | Acts as a powerful and rapid source of electrophilic bromine. |

Applications of 1 Chloro 5,5 Dimethylhydantoin in Chemical Transformations

Role as an Oxidizing Agent in Organic Synthesis

N-chlorohydantoins are effective oxidizing agents for a variety of functional groups. The oxidizing power is derived from the positive oxidation state of the chlorine atom attached to the nitrogen. In these reactions, the N-Cl bond is cleaved, and the chlorine atom is reduced, while the substrate is oxidized.

N-halo reagents, including DCDMH, have been successfully employed for the oxidation of numerous functional groups. researchgate.netscielo.br A significant application is the conversion of alcohols to their corresponding carbonyl compounds. scielo.br For instance, secondary alcohols can be oxidized to ketones efficiently under solvent-free conditions using stoichiometric amounts of DCDMH. researchgate.netscielo.br Kinetic studies on the oxidation of unsaturated alcohols, such as crotyl and cinnamyl alcohol, by DCDMH show that the reaction proceeds to afford the corresponding aldehydes in good yields. ijsdr.org The mechanism is believed to involve the formation of a complex between the alcohol and the N-halo compound, followed by a rate-determining step involving the cleavage of the α-C-H bond. ijsdr.org

Other functional groups susceptible to oxidation by this class of reagents include oximes, which are readily converted to their parent carbonyl compounds, and urazoles, which are oxidized to triazolinediones. researchgate.netnih.govsigmaaldrich.com Kinetic measurements have also been performed on the oxidation of α-amino acids like alanine, glycine, and valine by DCDMH in the presence of an acid catalyst. indexcopernicus.comarcjournals.org

| Substrate (Functional Group) | Oxidizing Agent | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Secondary Alcohols (e.g., Benzhydrol) | DCDMH | Ketones (e.g., Benzophenone) | Solvent-free, 70-80 °C | researchgate.netscielo.br |

| Unsaturated Alcohols (e.g., Cinnamyl alcohol) | DCDMH | Unsaturated Aldehydes (e.g., Cinnamaldehyde) | Aqueous acetic acid | ijsdr.org |

| Oximes | DCDMH | Carbonyl Compounds | Not specified | researchgate.netnih.gov |

| α-Amino Acids (e.g., Alanine) | DCDMH | Aldehydes | Aqueous acetic acid, H+ catalyst | indexcopernicus.comarcjournals.org |

| Urazoles | DCDMH | Triazolinediones | Solution or solvent-free | nih.govsigmaaldrich.com |

A key advantage of hydantoin-based oxidants is their potential for selectivity. In the oxidation of oximes with DCDMH, the reaction can be performed selectively in the presence of other oxidizable functional groups, such as alcohols and alkenes. researchgate.net This chemoselectivity is valuable in the synthesis of complex molecules where protecting groups might otherwise be required. Similarly, the oxidation of benzylic alcohols to benzaldehydes can be achieved with high selectivity using related N-halo reagents, controlling the over-oxidation to carboxylic acids by careful choice of solvent and reaction time. tandfonline.com

Halogenation Reactions in Synthetic Chemistry

As N-chloro compounds, hydantoins are fundamentally halogenating agents. They serve as electrophilic halogen sources for the substitution of hydrogen atoms on both nitrogen and carbon atoms.

The synthesis of 1-chloro-5,5-dimethylhydantoin itself is an example of N-halogenation, typically achieved by treating 5,5-dimethylhydantoin (B190458) with a chlorinating agent like trichloroisocyanuric acid (TCCA) or sodium hypochlorite (B82951). nih.gov By extension, these reagents can transfer their electrophilic chlorine to other nitrogen-containing substrates. While specific studies detailing the use of this compound for the N-halogenation of other amines or amides are not prevalent, the general reactivity pattern of N-halamines supports this capability. Recent advancements have shown that enzymes, specifically vanadium-dependent haloperoxidases, can perform selective N-halogenation on substrates like benzamidines, highlighting a biocatalytic approach to forming N-Cl bonds. nih.gov

The C-halogenation of organic molecules is a cornerstone of synthetic chemistry, and N-chlorohydantoins are effective reagents for this purpose. arcjournals.org

Aliphatic Systems: A prominent application is the α-chlorination of ketones and other carbonyl compounds. researchgate.netlibretexts.org The reaction typically proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine of the hydantoin (B18101). semanticscholar.org For example, various acetophenones and aliphatic ketones can be converted to their α,α-dichloro derivatives in high yields using DCDMH in the presence of a copper(II) triflate catalyst. ncl.res.in This method is notable for its excellent product selectivity and tolerance of various functional groups on the aromatic ring of acetophenones. In some cases, the degree of chlorination (mono- vs. di-substitution) can be controlled by the choice of catalyst and solvent system. researchgate.net

| Substrate | Reagent System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | DCDMH, Cu(OTf)2 | α,α-Dichloroacetophenone | 92 | |

| 4-Methylacetophenone | DCDMH, Cu(OTf)2 | α,α-Dichloro-4-methylacetophenone | 94 | |

| 4-Chloroacetophenone | DCDMH, Cu(OTf)2 | α,α,4-Trichloroacetophenone | 90 | |

| Cyclohexanone | DCDMH, Cu(OTf)2 | α,α-Dichlorocyclohexanone | 72 | |

| Chalcone | DCDMH, Cu(OTf)2 | α,α-Dichlorochalcone | 87 |

Aromatic Systems: N-chlorohydantoins like DCDMH can also be used for the electrophilic chlorination of electron-rich aromatic rings. rsc.orgthieme-connect.de These reactions often require activation by a Brønsted or Lewis acid to enhance the electrophilicity of the chlorine atom.

Achieving selectivity in halogenation is a significant challenge in organic synthesis. nih.govprinceton.edusioc-journal.cn Research into the reactivity of N-chlorohydantoins has provided insights into controlling these reactions. In the case of DCDMH, the two chlorine atoms are not chemically equivalent. Studies on asymmetric chlorolactonization have shown that the chlorine atom at the N3 position is the one delivered to the substrate, while the chlorine at the N1 position acts primarily as an inductive activator, increasing the electrophilicity of the N3 chlorine. msu.edu

This finding has direct implications for the reactivity of this compound. As this compound possesses only the N1 chlorine, it is expected to be a significantly less reactive electrophilic chlorinating agent than its dichloro counterpart. msu.edu For instance, a related mono-chloro species, 1-chloro-N3-methyl-5,5-dimethylhydantoin, was found to be almost inactive in the chlorolactonization reaction. msu.edu This difference in reactivity could be exploited for selective transformations where a milder chlorinating agent is required. Regiocontrol can also be influenced by catalysts; the Cu(OTf)2-catalyzed α-chlorination of ketones, for example, is highly selective for the α-position, deactivating the aromatic ring towards electrophilic substitution.

Catalytic Roles in Chemical Processes

While this compound is primarily recognized for its role in creating biocidal materials, related N-halo hydantoin compounds have demonstrated utility as catalysts and reagents in various organic syntheses, particularly in oxidation reactions. The catalytic activity often stems from the compound's ability to act as a source of positive halogen (Cl+).

As a Co-catalyst or Initiator in Various Reactions

Though direct evidence for this compound as a catalyst is limited in available literature, its close analog, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), is a moderate oxidant used as a chlorinating and oxidizing agent for organic substrates. arcjournals.org The hydrolysis of DCDMH can lead to the formation of active positive halogen species like HOCl and H₂O⁺Cl, which are instrumental in these reactions. arcjournals.org

Research has demonstrated the catalytic potential of di-halogenated hydantoins in several transformations:

Oxidation of Alcohols: Both 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and DCDMH have been used for the efficient oxidation of secondary alcohols to ketones under solvent-free conditions. scielo.br

Hantzsch Condensation: DCDMH and DBDH have served as effective, non-toxic, and neutral catalysts for the one-pot synthesis of polyhydroquinoline and 1,8-dioxodecahydroacridine derivatives. scielo.org.mx

Oxidation of Chalcones: Mechanistic studies have been conducted on the oxidation of chalcones by DCDMH in an aqueous acetic acid medium. asianpubs.org

These examples, centered on the di-halogenated analogs, suggest that N-chloro-hydantoins can initiate reactions by providing an electrophilic chlorine atom.

Modulation of Reaction Selectivity and Efficiency

N-chlorinated hydantoins have been shown to influence the selectivity and efficiency of chemical reactions. The structure of the hydantoin can be modified to tune its reactivity, thereby controlling the outcome of the reaction.

In the context of asymmetric chlorolactonization, the choice of the N-chlorinated hydantoin reagent is crucial for achieving high enantioselectivity. msu.edu Studies have shown that dichlorohydantoins, in conjunction with a catalyst, can facilitate these reactions with good conversions and enantioselectivities. acs.org For instance, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) was found to be a milder and more selective reagent than sulfuryl chloride in the selective chlorination of a complex quinolone derivative. nih.gov

The efficiency of these reagents is also noteworthy. The use of DBDMH and DCDMH for the oxidation of secondary alcohols provides high yields in short reaction times under solvent-free conditions, highlighting an efficient and cleaner reaction profile. scielo.br The reactivity and selectivity can be attributed to the nature of the N-Cl bond, which dictates its ability to deliver a "Cl+" equivalent. The electrophilicity of the chlorine atom can be influenced by substituents on the hydantoin ring, allowing for modulation of the reaction. msu.edu

Polymer Chemistry and Materials Science Applications

This compound is a key compound in the development of advanced functional materials, particularly those with antimicrobial properties. Its ability to be incorporated into or onto polymeric structures to form N-halamine moieties is the basis for these applications.

Incorporation into N-Halamine Polymers and Coatings

N-halamines are compounds containing one or more nitrogen-halogen covalent bonds that act as effective and rechargeable biocides. The hydantoin ring is a stable precursor for N-halamine structures. The process typically involves synthesizing a polymer with pendant 5,5-dimethylhydantoin groups. Subsequently, these precursor polymers are treated with a chlorine source, such as sodium hypochlorite (bleach), to convert the N-H bond on the hydantoin ring into a biocidal N-Cl bond. researchgate.net

A common strategy involves preparing derivatives of 5,5-dimethylhydantoin that can be polymerized or grafted onto other polymers. For example, 3-alkyl-5,5-dimethylhydantoin derivatives can be synthesized and then chlorinated to produce 1-chloro-3-alkyl-5,5-dimethylhydantoin, which can be used as an antimicrobial additive for polymeric materials. researchgate.net

Table 1: Examples of Hydantoin Derivatives Used in N-Halamine Polymers

| Hydantoin Derivative Precursor | Polymer System | Method of Incorporation | Resulting N-Halamine |

| 3-Alkyl-5,5-dimethylhydantoin | Various Polymers | Additive | 1-Chloro-3-alkyl-5,5-dimethylhydantoin |

| Polymerizable Hydantoins | Polystyrene | Grafting | Cross-linked Polystyrene with N-halamine |

| 1-(hydroxymethyl)-5,5-dimethylhydantoin | Chitosan | Chemical Modification | Chitosan with N-halamine functionality |

Surface Modification and Functionalization of Materials

Instead of being mixed into the bulk of a polymer, this compound precursors can be used to functionalize only the surface of a material. This approach imparts antimicrobial properties to the material without altering its bulk characteristics.

The process involves covalently attaching 5,5-dimethylhydantoin, as an N-halamine precursor, to the surface of a substrate. This can be achieved through various chemical strategies, often using crosslinking agents. Following the attachment of the precursor, a simple treatment with a chlorine solution converts the surface-bound hydantoin groups into active N-halamine structures. researchgate.net This method has been successfully applied to a variety of materials, including:

Polyurethane sponge foams researchgate.net

Polystyrene membranes researchgate.net

Polyethylene fibers

This surface modification creates a durable and often rechargeable antimicrobial functionality. The biocidal activity can be restored by re-exposing the material to a chlorine source after the initial chlorine has been consumed.

Fabrication of Reactive Filtration Media

The antimicrobial properties of materials functionalized with this compound are highly applicable to water purification technologies. By incorporating these active N-halamine structures into filtration media, reactive filters can be created that actively kill waterborne pathogens upon contact.

These materials are designed to eliminate microorganisms as contaminated water flows through the filter. researchgate.net The mechanism involves the transfer of the active chlorine from the N-halamine to the microbial cells, leading to rapid inactivation. This technology provides a method for point-of-use water disinfection, which is critical for preventing the spread of waterborne diseases.

Environmental Fate and Transformation Pathways of 1 Chloro 5,5 Dimethylhydantoin

Degradation Kinetics and Persistence in Environmental Compartments

The persistence of 1-chloro-5,5-dimethylhydantoin and its degradates varies significantly between aquatic and terrestrial environments. The parent compound is transient in water, while its primary breakdown product shows considerable stability in soil and sediment.

In aquatic systems, halogenated hydantoins like this compound undergo rapid degradation. The primary mechanism of dissipation is hydrolysis, which involves the cleavage of the nitrogen-halogen bond. nih.govregulations.gov This reaction releases the active halogen (chlorine) and results in the formation of 5,5-dimethylhydantoin (B190458) (DMH). nih.govregulations.gov The released chlorine reacts with water to form hypochlorous acid (HOCl), the active biocidal agent. nih.gov

| Parameter | Finding | Reference Compound(s) |

| Primary Dissipation Pathway | Hydrolysis | Halogenated Hydantoins |

| Primary Degradation Product | 5,5-dimethylhydantoin (DMH) | Halogenated Hydantoins |

| Hydrolysis Half-Life (Parent) | < 1 day | BCDMH |

| Hydrolysis Stability (Degradate) | Stable over 30 days | 5,5-dimethylhydantoin (DMH) |

In contrast to its rapid degradation in water, the principal degradate, 5,5-dimethylhydantoin (DMH), is significantly more persistent in soil and sediment. Environmental fate studies indicate that DMH degrades very slowly in both aerobic and anaerobic soil conditions, with a calculated half-life exceeding one year. epa.gov

In an aerobic soil metabolism study, 82.6% of the parent DMH was still present after a one-year period. epa.gov Similarly, in an anaerobic aquatic metabolism study, which simulates flooded soil or sediment conditions, 84.1% of the initial DMH remained after one year. epa.gov These findings highlight the recalcitrant nature of DMH in terrestrial and sediment environments. Furthermore, DMH is characterized by very high mobility in soil, suggesting a potential for leaching. epa.gov

| Environmental Compartment | Condition | Half-Life (t½) | Finding |

| Soil | Aerobic | > 1 year | 82.6% of DMH remained after 1 year. |

| Flooded Soil / Sediment | Anaerobic | > 1 year | 84.1% of DMH remained after 1 year. |

Identification and Characterization of Environmental Degradation Products

The degradation of this compound leads to distinct sets of products depending on the environmental conditions and the concentration of the parent compound. The primary transformation involves dehalogenation to form stable hydantoin (B18101) derivatives, while secondary pathways can lead to the opening of the hydantoin ring.

The most significant environmental transformation product of this compound is 5,5-dimethylhydantoin (DMH). regulations.govepa.gov This occurs through rapid hydrolysis in aquatic environments, where the chlorine atom is cleaved from the hydantoin ring. nih.govepa.gov The process begins with the fast conversion of the di-halogenated parent compound to a mono-halogenated intermediate, which is then more slowly dehalogenated to form the stable DMH molecule. epa.gov Because this transformation is rapid upon dilution in water, DMH is considered the primary residue of concern in the environment. regulations.govepa.gov

Under specific conditions, such as high concentrations and the absence of a "halogen demand" (substances that would be readily oxidized), the degradation of this compound can proceed through a secondary pathway involving the opening of the hydantoin ring. epa.govepa.gov This pathway yields a different suite of degradation products, including N-chloroimines and ketones. epa.govepa.gov Further breakdown of these intermediates can produce simpler molecules such as acetone (B3395972), carbon dioxide, and ammonia. epa.gov However, research indicates that at the lower concentrations typical of disinfectant use, this ring-opening pathway is less significant, and the formation of these products is limited. epa.gov At these "use" concentrations, the primary degradation pathway remains the dehalogenation of the intact hydantoin ring. epa.gov

| Pathway | Conditions | Primary Products |

| Dehalogenation | Typical "use" concentrations in water | 5,5-Dimethylhydantoin (DMH), Mono-chlorinated hydantoins |

| Ring-Opening | High concentrations, no halogen demand | N-chloroimines, Ketones, Acetone, Carbon Dioxide, Ammonia |

Biotransformation Pathways

While abiotic processes like hydrolysis and photolysis are significant, biotransformation by microorganisms also contributes to the ultimate fate of this compound and its degradation products in the environment.

Microbial Degradation in Aquatic and Soil Environments

The parent compound, this compound, is expected to be short-lived in most aquatic and soil environments due to its rapid hydrolysis to 5,5-dimethylhydantoin (DMH) regulations.gov. Therefore, the focus of microbial degradation shifts to its primary, more persistent degradate, DMH.

Studies on the microbial degradation of DMH have shown it to be a slow process. In aerobic soil metabolism studies, DMH degraded with a half-life of more than one year epa.gov. Similarly, under anaerobic aquatic conditions, the half-life was also determined to be greater than one year epa.gov. Another source indicates a wide range of potential biodegradation half-lives for DMH, from as short as 5 days in a setting with activated sludge to 194 days in static tests with sewage inoculum, highlighting the dependency on environmental conditions and microbial populations nih.gov. The slow degradation suggests that while microorganisms can eventually break down the hydantoin ring, it is a recalcitrant structure in both soil and aquatic systems.

Table 2: Microbial Degradation Half-life of 5,5-dimethylhydantoin (DMH)

| Environment | Condition | Half-life | Reference |

|---|---|---|---|

| Soil | Aerobic | > 1 year | epa.gov |

| Aquatic | Anaerobic | > 1 year | epa.gov |

| Water | Activated Sludge (SCAS test) | 5 days | nih.gov |

| Water | Sewage Inoculum (Static test) | 194 days | nih.gov |

Enzymatic Transformation Processes

The microbial breakdown of compounds like this compound is mediated by specific enzymes. The key chemical bonds susceptible to enzymatic attack in the parent molecule and its degradate (DMH) are the nitrogen-chlorine (N-Cl) bond and the amide bonds within the hydantoin ring.

Hydrolases are a broad class of enzymes that use water to break chemical bonds and are central to the bioremediation of many pollutants researchgate.netcreative-enzymes.com. The cleavage of the N-Cl bond is a crucial first step. While this occurs rapidly via abiotic hydrolysis, enzymatic dehalogenation could also play a role. More significantly, the breakdown of the stable hydantoin ring would require enzymes such as hydantoinases or other amidases. These enzymes catalyze the hydrolysis of the cyclic amide bonds cam.ac.uk. For many pesticides, enzymes belonging to the α/β hydrolase superfamily have been shown to evolve capabilities to degrade them cam.ac.uk. While specific enzymes responsible for the degradation of this compound have not been identified, the process would likely involve a sequence of enzymatic reactions, starting with hydrolysis of the amide bonds to open the ring, followed by further degradation of the resulting linear compounds.

Adsorption and Desorption Behavior in Environmental Matrices

The transport and bioavailability of this compound and its degradates in the environment are heavily influenced by their tendency to adsorb to soil particles, sediments, and organic matter.

Interaction with Organic Matter and Mineral Surfaces

The mobility of an organic compound in soil is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption to organic carbon and thus high mobility. For the primary degradate, 5,5-dimethylhydantoin (DMH), the estimated Koc is 13, which suggests very high mobility in soil nih.gov. This indicates that DMH has a low affinity for soil organic matter and is likely to leach through the soil profile and potentially reach groundwater.

The adsorption of organic compounds is influenced by the characteristics of both the chemical and the soil. Soil organic matter (SOM) is a key sorbent for many organic pollutants mdpi.comut.ac.ir. However, for polar and water-soluble compounds like DMH, interaction with mineral surfaces, such as clays, can also be significant. The nature of these interactions can range from weak van der Waals forces to stronger interactions like hydrogen bonding with functional groups on mineral surfaces or organic matter ut.ac.ir. Given its low Koc value, the interactions of DMH with both organic matter and mineral surfaces are expected to be weak, leading to limited adsorption and a higher potential for transport in aqueous phases within the environment.

Table 3: Soil Mobility Potential of 5,5-dimethylhydantoin (DMH)

| Compound | Parameter | Value | Implication | Reference |

|---|---|---|---|---|

| 5,5-dimethylhydantoin (DMH) | Organic Carbon Partition Coefficient (Koc) | 13 (estimated) | Very High Mobility | nih.gov |

Mobility and Leaching Potential in Soils of this compound

Upon introduction into moist soil environments, this compound is expected to undergo rapid hydrolysis, similar to other halogenated hydantoins. This transformation process is a key determinant of its environmental fate, as the mobility of the resulting degradates will largely govern the movement of the initial substance through the soil profile. The primary degradation product of concern in this context is 5,5-dimethylhydantoin (DMH).

Research conducted by the U.S. Environmental Protection Agency (EPA) on 5,5-dimethylhydantoin has demonstrated its high mobility in various soil types. epa.gov Studies on the leaching and adsorption/desorption characteristics of ¹⁴C-labeled 5,5-dimethylhydantoin revealed that the compound is very mobile. epa.gov The adsorption of 5,5-dimethylhydantoin was found to increase with higher organic matter and clay content in the soil. epa.gov

The mobility of a chemical in soil is often described by its soil adsorption coefficient (Kd), which quantifies the partitioning of a substance between the soil and water phases. Lower Kd values are indicative of weaker adsorption to soil particles and, consequently, higher mobility. The table below presents the Kd values for 5,5-dimethylhydantoin in four different soil types as reported in EPA documents. epa.gov

Table 1: Soil Adsorption Coefficients (Kd) for 5,5-dimethylhydantoin in Various Soil Types

| Soil Type | Kd Value |

|---|---|

| Sandy Loam | 0.051 |

| Silt Loam | 0.077 |

| Loam | 0.092 |

| Clay Loam | 0.138 |

Data sourced from a study performed by Analytical Bio-Chemistry Laboratories and submitted to the U.S. EPA. epa.gov

The low Kd values across all tested soil types underscore the limited adsorption of 5,5-dimethylhydantoin to soil particles, suggesting a high potential for movement with soil water.

Further evidence of the high mobility of 5,5-dimethylhydantoin comes from soil column leaching studies. These experiments simulate the movement of the chemical through a soil profile under the influence of water flow. The results of these studies, as summarized in the following table, show a high percentage of the applied 5,5-dimethylhydantoin being collected in the leachate, confirming its propensity to be transported through the soil. epa.gov

Table 2: Leaching of 5,5-dimethylhydantoin in Different Soil Columns

| Soil Type | Average Leachate Effluent (% of applied) |

|---|---|

| Sandy Loam | 90.1% |

| Silt Loam | >100% |

| Loam | >100% |

| Clay Loam | 95.2% |

Data from a study acceptable to the U.S. EPA, satisfying their data requirements for mobility. epa.gov

In addition to the data on its primary degradation product, an estimated soil organic carbon-water partitioning coefficient (Koc) for the closely related compound 1-bromo-3-chloro-5,5-dimethylhydantoin is 10. nih.gov This low Koc value suggests that this compound is also expected to have very high mobility in soil. nih.gov Given the structural similarities, it is reasonable to infer that this compound would exhibit comparable mobility characteristics.

Analytical Chemistry of 1 Chloro 5,5 Dimethylhydantoin

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 1-Chloro-5,5-dimethylhydantoin from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like halohydantoins. Method development for this compound and related compounds typically focuses on reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Detailed research has been conducted on analogous compounds, such as 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), which provides a strong basis for developing methods for this compound. For instance, a common approach involves using a C18 stationary phase column, which consists of silica (B1680970) particles bonded with octadecylsilane. The mobile phase is typically a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The ratio of the organic to the aqueous phase is optimized to achieve the desired retention time and separation from other components in the sample.

For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones such as phosphoric acid. The development of a robust HPLC method ensures good selectivity, linearity, and repeatability for the quantification of the analyte.

Table 1: Representative HPLC Method Parameters for Halogenated Hydantoins

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV Detector |

| Notes | For MS compatibility, phosphoric acid is replaced with formic acid. |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation and definitive identification of volatile compounds. While hydantoins themselves are polar and may have low volatility, GC-MS analysis can be employed, often after a derivatization step to increase volatility and thermal stability. For instance, the degradation product of many halohydantoins, 5,5-dimethylhydantoin (B190458) (DMH), has been successfully quantified using GC-MS. researchgate.net